molecular formula C15H21BrFN3O2 B1278684 N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide CAS No. 361162-90-5

N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide

Cat. No.: B1278684
CAS No.: 361162-90-5
M. Wt: 374.25 g/mol
InChI Key: URLYCWJRBPKGFA-UHFFFAOYSA-N
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Description

N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide is a chemical compound with the molecular formula C10H12N2O4 and a molecular weight of 224.21 g/mol. It is also known by its IUPAC name, this compound. This compound is primarily used in research and has various applications in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide typically involves the nitration of 4-methoxytoluene followed by acetylation. The nitration process introduces a nitro group to the aromatic ring, and the acetylation process introduces an acetamido group. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid for nitration, and acetic anhydride for acetylation.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive chemicals involved.

Chemical Reactions Analysis

Types of Reactions

N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Reduction: Common reagents include hydrogen gas and palladium on carbon.

    Substitution: Reagents such as sodium methoxide or other nucleophiles can be used under basic conditions.

Major Products

    Reduction: The major product is 2-acetamido-4-methoxy-5-aminotoluene.

    Substitution: The products depend on the nucleophile used in the substitution reaction.

Scientific Research Applications

N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide is used in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies involving enzyme interactions and protein modifications.

    Medicine: Research involving this compound can lead to the development of new pharmaceuticals.

    Industry: It is used in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide involves its interaction with specific molecular targets. For instance, the nitro group can undergo reduction to form an amino group, which can then participate in further biochemical reactions. The methoxy and acetamido groups can also influence the compound’s reactivity and interactions with enzymes and proteins.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-2-nitroaniline: Similar in structure but lacks the acetamido group.

    4-Nitro-o-toluic acid: Contains a carboxylic acid group instead of the acetamido group.

    N-(4-Methoxy-2-nitrophenyl)acetamide: Very similar in structure but differs in the position of the nitro group.

Uniqueness

N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide is unique due to the presence of both the acetamido and methoxy groups, which can influence its chemical reactivity and interactions in biological systems. This makes it a valuable compound for research in various scientific fields.

Properties

CAS No.

361162-90-5

Molecular Formula

C15H21BrFN3O2

Molecular Weight

374.25 g/mol

IUPAC Name

tert-butyl 4-(5-bromo-3-fluoropyridin-2-yl)-3-methylpiperazine-1-carboxylate

InChI

InChI=1S/C15H21BrFN3O2/c1-10-9-19(14(21)22-15(2,3)4)5-6-20(10)13-12(17)7-11(16)8-18-13/h7-8,10H,5-6,9H2,1-4H3

InChI Key

URLYCWJRBPKGFA-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1NC(=O)C)OC)[N+](=O)[O-]

Canonical SMILES

CC1CN(CCN1C2=C(C=C(C=N2)Br)F)C(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Nitric acid (70%, 2.5 mL, 25.14 mmol) was added, dropwise, at a temperature ranging between 5 and 10° C., to a mixture of N-(5-methoxy-2-methyl-phenyl)-acetamide (3.0 g, 16.76 mmol) and concentrated sulfuric acid (10 mL) in glacial acetic acid (20 mL) and the resulting mixture was stirred for 3 hours. The reaction mixture was poured into ice-water and the solid formed was collected by filtration. The residue was dissolved in dichloromethane, dried over anhydrous sodium sulfate, filtered and evaporated under reduced pressure to give 2.135 g of N-(5-methoxy-2-methyl-4-nitro-phenyl)-acetamide as an off-white solid.
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
N-(5-methoxy-2-methyl-4-nitro-phenyl)-acetamide

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